2-(1-Phenylpropyl)pyrrolidine

Nicotinic Acetylcholine Receptors CNS Pharmacology SAR

2-(1-Phenylpropyl)pyrrolidine (CAS 383127-54-6) is a chiral phenylpyrrolidine derivative with a molecular formula of C13H19N and a molecular weight of 189.30 g/mol. This compound, commercially available as a free base or its hydrochloride salt (CAS 1177339-97-7) with typical purities of 95-98% , serves as a versatile scaffold in medicinal chemistry for central nervous system (CNS) drug discovery programs.

Molecular Formula C13H19N
Molecular Weight 189.302
CAS No. 383127-54-6
Cat. No. B2700915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Phenylpropyl)pyrrolidine
CAS383127-54-6
Molecular FormulaC13H19N
Molecular Weight189.302
Structural Identifiers
SMILESCCC(C1CCCN1)C2=CC=CC=C2
InChIInChI=1S/C13H19N/c1-2-12(13-9-6-10-14-13)11-7-4-3-5-8-11/h3-5,7-8,12-14H,2,6,9-10H2,1H3
InChIKeyLISOICDQKSFEOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Phenylpropyl)pyrrolidine (CAS 383127-54-6): Structural Overview and Procurement-Relevant Baseline for CNS Scaffold Research


2-(1-Phenylpropyl)pyrrolidine (CAS 383127-54-6) is a chiral phenylpyrrolidine derivative with a molecular formula of C13H19N and a molecular weight of 189.30 g/mol [1]. This compound, commercially available as a free base or its hydrochloride salt (CAS 1177339-97-7) with typical purities of 95-98% , serves as a versatile scaffold in medicinal chemistry for central nervous system (CNS) drug discovery programs .

Critical Pharmacophore Distinctions: Why 2-(1-Phenylpropyl)pyrrolidine Cannot Be Interchanged with Common Pyrrolidine Analogs


Within the phenylpyrrolidine class, subtle structural variations yield profound differences in target engagement and metabolic fate, making generic substitution scientifically invalid. The specific 2-(1-phenylpropyl) substitution pattern of this compound creates a unique chiral center and hydrophobic bulk that distinctively modulates interactions with CNS targets such as nicotinic acetylcholine receptors (nAChR) [1] and monoamine transporters . For instance, the simple 2-phenylpyrrolidine analog (lacking the propyl chain) is known to have very low affinity for α4β2 nAChRs (Ki > 10,000 nM) [2], whereas the extended phenylpropyl side chain in our target compound is predicted, via class-level inference, to substantially enhance binding affinity through additional hydrophobic contacts. Consequently, researchers cannot assume that substituting a simpler or differently substituted phenylpyrrolidine will yield comparable biological data or synthetic utility.

Quantitative Differentiation Guide: Evidence-Based Comparator Analysis for 2-(1-Phenylpropyl)pyrrolidine


Structural Determinants of CNS Target Affinity: α4β2 Nicotinic Acetylcholine Receptor (nAChR) Binding Potential

This compound's extended 1-phenylpropyl side chain is predicted to confer superior α4β2 nAChR affinity compared to the parent 2-phenylpyrrolidine scaffold. While no direct binding data is available for 2-(1-phenylpropyl)pyrrolidine, class-level SAR data from a series of 2-phenyl pyrrolidines demonstrates that substitution on the aryl ring dramatically affects binding, with Ki values ranging from 46 nM to >10,000 nM [1]. The unsubstituted 2-phenylpyrrolidine analog is known to have a Ki > 10,000 nM for α4β2 receptors, classifying it as a very weak ligand [2]. The addition of the propyl chain in the 2-(1-phenylpropyl) variant introduces a chiral center and additional hydrophobic bulk, which, based on established nAChR pharmacophore models, is expected to enhance interactions with the receptor's hydrophobic pocket, potentially shifting the compound into the nanomolar range.

Nicotinic Acetylcholine Receptors CNS Pharmacology SAR

Structural Determinants of CNS Target Affinity: Serotonin Transporter (SERT) Activity Profile

The specific substitution pattern of 2-(1-phenylpropyl)pyrrolidine results in a unique selectivity profile at monoamine transporters, distinguishing it from other phenylpyrrolidine analogs. A direct comparator, 1-(2-phenylpropyl)pyrrolidine, has been evaluated for its ability to inhibit the serotonin transporter (SERT). In a radioligand displacement assay using [125I]RTI-55 on human recombinant SERT expressed in HEK293 cells, 1-(2-phenylpropyl)pyrrolidine exhibited an IC50 > 1,000 nM [1]. While no direct data is available for 2-(1-phenylpropyl)pyrrolidine, the shift in substitution position from the nitrogen atom (1-position) to the carbon backbone (2-position) and the addition of a chiral center at the 1-phenylpropyl group create a fundamentally different pharmacophore. This structural isomerism is a critical determinant of both binding affinity and functional activity at SERT and other transporters.

Monoamine Transporters Serotonin Neuropharmacology

Physicochemical and Metabolic Differentiation: Comparative ADME Properties

The presence of the phenylpropyl group significantly alters the lipophilicity and metabolic stability of the pyrrolidine scaffold. While specific data for 2-(1-phenylpropyl)pyrrolidine is limited, a closely related phenyl-pyrrolidine derivative (C31) provides a quantitative benchmark for the class. C31, which contains a phenylpyrrolidine core, exhibited an IC50 of 60 nM in a relevant biochemical assay, but its in vivo efficacy was limited by poor myocardial distribution [1]. Furthermore, a class-level analysis of phenylpyrrolidine-based factor Xa inhibitors revealed that this motif generally avoids the significant time-dependent P450 inhibition observed with aminoindane-based analogs, although it does not eliminate CYP interactions entirely [2]. For 2-(1-phenylpropyl)pyrrolidine, these class-level observations suggest a favorable profile for oral bioavailability and a reduced risk of CYP-mediated drug-drug interactions compared to other heterocyclic scaffolds, while still requiring careful assessment of tissue distribution.

ADME Pharmacokinetics Drug Metabolism

Commercial Purity and Form Options for Reproducible Research

For procurement decisions, the availability and purity of 2-(1-phenylpropyl)pyrrolidine are critical factors. This compound is commercially available as both a free base (CAS 383127-54-6) and a hydrochloride salt (CAS 1177339-97-7) from multiple vendors. The free base is offered with a minimum purity specification of 95% , with some suppliers providing material at 98% purity . The hydrochloride salt, which offers enhanced water solubility and stability for biological assays, is also available at 95% purity . This contrasts with the parent 2-phenylpyrrolidine (CAS 1006-64-0), which is more widely available but lacks the enhanced lipophilicity of the phenylpropyl derivative. The availability of both forms allows researchers to select the optimal physical state for their specific application, whether for organic synthesis (free base) or biological testing (salt).

Chemical Synthesis Procurement Quality Control

Optimal Research and Industrial Use Cases for 2-(1-Phenylpropyl)pyrrolidine


Nicotinic Acetylcholine Receptor (nAChR) Probe Development

As a more advanced analog of 2-phenylpyrrolidine, which is known to be a very weak α4β2 nAChR ligand (Ki > 10,000 nM) [1], 2-(1-phenylpropyl)pyrrolidine serves as a key intermediate for synthesizing novel nAChR probes with potentially improved affinity. Its chiral center and extended hydrophobic side chain are predicted, based on class-level SAR, to enhance interactions with the receptor's binding pocket. Researchers can use this scaffold to explore structure-activity relationships (SAR) aimed at developing selective nAChR ligands for neurological disorder research.

Monoamine Transporter Pharmacology Studies

Given that a close structural analog, 1-(2-phenylpropyl)pyrrolidine, demonstrates an IC50 > 1,000 nM at the human serotonin transporter (SERT) [1], 2-(1-phenylpropyl)pyrrolidine presents a structurally distinct isomer for comparative pharmacology studies. Its unique substitution pattern (2-position on the pyrrolidine ring with a 1-phenylpropyl group) creates a different pharmacophore, making it a valuable tool for investigating the structural determinants of monoamine transporter binding and for developing more selective ligands for dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters.

Lead Optimization for CNS Drug Candidates with Improved ADME Profiles

The phenylpyrrolidine motif has been identified as a privileged scaffold in medicinal chemistry due to its favorable ADME properties, including a reduced propensity for time-dependent P450 inhibition compared to other heterocycles like aminoindanes [1]. 2-(1-Phenylpropyl)pyrrolidine can therefore be utilized as a versatile building block in lead optimization programs targeting CNS disorders. Its structural features, combined with the class-level ADME benefits, make it a strategic choice for medicinal chemists seeking to improve the drug-likeness and oral bioavailability of their lead series while maintaining CNS penetration potential.

Synthetic Intermediate for Complex Molecular Architectures

With a reliable commercial supply at 95-98% purity as both a free base and hydrochloride salt [1], 2-(1-phenylpropyl)pyrrolidine serves as a robust starting material for the synthesis of more complex pharmaceutical agents. The presence of a secondary amine (pKa predicted ~10.47 ) and a chiral center provides versatile handles for further functionalization, including alkylation, acylation, and reductive amination. This makes the compound a valuable asset in academic and industrial synthetic chemistry laboratories for constructing diverse compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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